molecular formula C17H14N2O5 B2754508 [2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate CAS No. 1002542-17-7

[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2754508
CAS No.: 1002542-17-7
M. Wt: 326.308
InChI Key: YFRQFTFRBBOQNQ-UHFFFAOYSA-N
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Description

[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylhydrazinyl group and a formylbenzoate moiety, making it an interesting subject for research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of benzoylhydrazine with ethyl 4-formylbenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The benzoylhydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological activities. Researchers investigate its potential to interact with specific biological targets, leading to the development of new medications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets in biological systems. The benzoylhydrazinyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The formylbenzoate moiety can also participate in binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of the benzoylhydrazinyl and formylbenzoate groups. This combination provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

[2-(2-benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-10-12-6-8-14(9-7-12)17(23)24-11-15(21)18-19-16(22)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRQFTFRBBOQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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